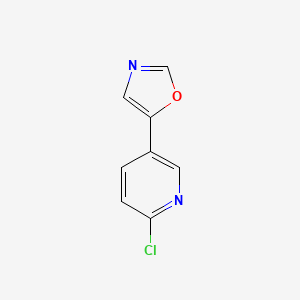
2-Chloro-5-(1,3-oxazol-5-yl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(1,3-oxazol-5-yl)pyridine is a chemical compound that contains an oxazole ring, a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine is composed of an oxazole ring attached to a pyridine ring via a carbon atom . The oxazole ring is a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
- A study by Katariya et al. (2021) explored the synthesis of heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, such as 1,3-oxazole clubbed pyridyl-pyrazolines. These compounds were tested for anticancer activity against 60 cancer cell lines and showed promising results. Additionally, they exhibited significant antibacterial and antifungal activities, demonstrating their potential as pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).
Synthesis of Novel Derivatives
- Palamarchuk et al. (2019) reported the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. They demonstrated the use of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine in synthesizing novel derivatives through nucleophilic substitution (Palamarchuk, Matsukevich, Kulakov, Seilkhanov & Fisyuk, 2019).
Antimicrobial Agents
- Research in 2020 focused on designing and synthesizing new pyrrole derivatives with modifications like chlorine, amide, and 1,3-oxazole fragments. These compounds were found to be effective as antimicrobial agents, highlighting their potential in medical research (2020).
Applications in Catalysis and Ligand Synthesis
- Wolińska (2016) explored the synthesis and catalytic activity of chiral ligands containing pyridin-2-yl and 1,3-oxazoline, demonstrating their application in enantioselective reactions. This study underscores the utility of such compounds in asymmetric catalysis (Wolińska, 2016).
Organic Light-Emitting Diodes (OLEDs)
- A study by Guo et al. (2019) investigated the phosphorescence spectra and quantum yields of Ir(III) complexes with pyridin-2-yl-1,2,4-triazolate and 1,3-oxazole. This research is significant for the development of materials used in organic light-emitting diodes (OLEDs), showcasing the application of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine in advanced material science (Guo, Pan, Li, Wu & Zhang, 2019).
Orientations Futures
The future directions for the research and development of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the synthesis of various oxazole derivatives and screening them for various biological activities .
Mécanisme D'action
Target of Action
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biological pathways, leading to diverse downstream effects .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Propriétés
IUPAC Name |
5-(6-chloropyridin-3-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCZGHUOVFKECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304016 | |
| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,3-oxazol-5-yl)pyridine | |
CAS RN |
860648-90-4 | |
| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860648-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

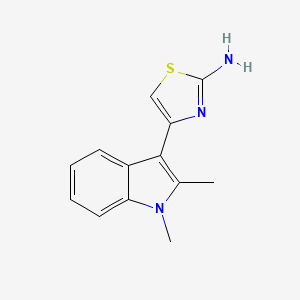



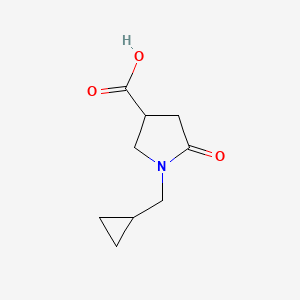

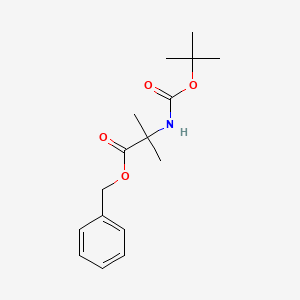
![6-(2,6-Dimethylphenyl)-2-(methylthio)pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one](/img/structure/B3038276.png)
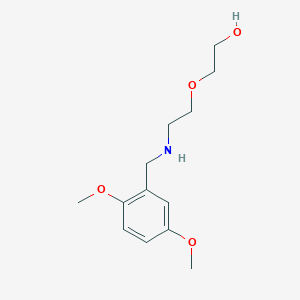


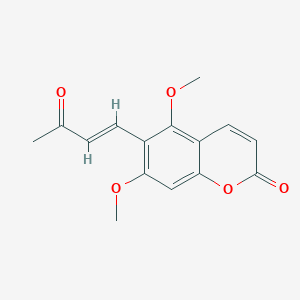

![4-chloro-5H-pyridazino[4,5-b]indole](/img/structure/B3038288.png)